molecular formula C10H8F3N3 B3277456 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine CAS No. 66000-41-7

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B3277456
CAS No.: 66000-41-7
M. Wt: 227.19 g/mol
InChI Key: LCLWEOIMXMEDKX-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

The journey of pyrazole chemistry began in the 19th century, with the first synthesis of the parent pyrazole molecule. Since then, the field has expanded exponentially, driven by the discovery of the diverse chemical reactivity and biological activity of pyrazole derivatives. beilstein-journals.orgnih.govmdpi.com These compounds are a cornerstone of heterocyclic chemistry, a branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The unique electronic properties of the pyrazole ring, arising from the presence of the two nitrogen atoms, make it an attractive target for synthetic chemists. A variety of synthetic methods have been developed to construct and functionalize the pyrazole core, allowing for the creation of a vast library of derivatives with tailored properties. organic-chemistry.orgchim.it

The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry and Agrochemical Research

In the realms of medicinal chemistry and agrochemical research, the pyrazole moiety is recognized as a "privileged scaffold." This term is used to describe a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.govmdpi.com Pyrazole derivatives have been successfully incorporated into a wide range of commercially available drugs and agricultural products. mdpi.commdpi.com

In medicine, the pyrazole core is found in drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and antimicrobial compounds. nih.govmdpi.commdpi.com The ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows for high-affinity binding to biological targets. frontiersin.org

In the agrochemical industry, pyrazole derivatives are utilized as potent herbicides, insecticides, and fungicides. mdpi.com Their mechanism of action often involves the inhibition of essential enzymes in pests and weeds, leading to effective crop protection. The metabolic stability of the pyrazole ring also contributes to its effectiveness in agricultural applications.

Rationale for Investigating 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and its Analogs

The specific compound, this compound, represents a confluence of three key structural features that make it a compelling subject for investigation.

First, the pyrazole core provides a robust and versatile foundation with proven biological relevance.

Second, the 3-amino group serves as a crucial functional handle. This amino group can be readily modified to generate a diverse library of analogs, allowing for systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net Furthermore, the 3-amino substituent is known to be a key pharmacophoric element in many bioactive pyrazole-containing molecules. nih.govresearchgate.net

Third, the 1-[3-(trifluoromethyl)phenyl] substituent is of significant interest in medicinal chemistry. The trifluoromethyl (CF3) group is a well-known bioisostere of a methyl group but with vastly different electronic properties. mdpi.comnih.gov Its strong electron-withdrawing nature can significantly influence the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and binding affinity for biological targets. mdpi.comnih.gov The strategic placement of the trifluoromethyl group on the phenyl ring can enhance the compound's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov

The combination of these three components in this compound makes it and its analogs promising candidates for the discovery of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. nih.govresearchgate.net

Table 1: Biological Activities of Representative Pyrazole Derivatives

Compound NameStructureBiological Activity
CelecoxibAnti-inflammatory (COX-2 inhibitor)
SildenafilTreatment of erectile dysfunction (PDE5 inhibitor)
RimonabantAnti-obesity (Cannabinoid receptor antagonist)
FipronilInsecticide (GABA-gated chloride channel antagonist)

Overview of Research Trajectories in Pyrazole Chemistry

The field of pyrazole chemistry is dynamic, with several key research trajectories currently being pursued:

Development of Novel Synthetic Methodologies: A primary focus remains on the development of more efficient, sustainable, and regioselective methods for the synthesis of pyrazole derivatives. organic-chemistry.orgtandfonline.com This includes the use of green chemistry principles, novel catalytic systems, and multicomponent reactions to streamline the synthetic process. organic-chemistry.orgtandfonline.com

Exploration of New Biological Targets: While the anti-inflammatory, antimicrobial, and anticancer properties of pyrazoles are well-established, researchers are actively exploring their potential against a wider range of biological targets. mdpi.commdpi.com This includes investigating their efficacy in treating neurodegenerative diseases, viral infections, and metabolic disorders.

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to elucidating the intricate relationships between the structure of pyrazole derivatives and their biological activity. nih.govcu.edu.eg By systematically modifying the substituents on the pyrazole ring, chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Materials Science Applications: The unique photophysical and electronic properties of some pyrazole derivatives have led to their investigation in the field of materials science. nih.gov This includes their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLWEOIMXMEDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226469
Record name 1H-Pyrazol-3-amine, 1-[3-(trifluoromethyl)phenyl]-
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Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66000-41-7
Record name 1H-Pyrazol-3-amine, 1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-3-amine, 1-[3-(trifluoromethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine and Analogous Structures

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several robust methods available. These pathways typically involve the reaction of a binucleophile, most commonly a hydrazine (B178648) derivative, with a three-carbon electrophilic synthon.

The most fundamental and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. mdpi.commdpi.comnih.gov This approach, first reported by Knorr in 1883, offers a direct route to polysubstituted pyrazoles. mdpi.commdpi.com The choice of the 1,3-dielectrophile determines the substitution pattern on the final pyrazole ring.

Key 1,3-dielectrophilic precursors include:

1,3-Diketones: Reaction with hydrazines is a straightforward and rapid method. However, with unsymmetrical diketones, this can lead to a mixture of two regioisomers. mdpi.commdpi.com The reaction conditions, such as solvent and catalyst, can be optimized to favor one isomer. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide can improve regioselectivity compared to traditional protic solvents like ethanol. nih.gov

α,β-Unsaturated Carbonyl Compounds: These precursors, including α,β-unsaturated ketones and aldehydes, react with hydrazines to initially form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.comnih.gov In some cases, if the substrate has a suitable leaving group, the pyrazole is formed directly by elimination. mdpi.com

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is another long-established method, though it also often yields a mixture of regioisomers. mdpi.commdpi.com

Table 1: Precursors for Pyrazole Synthesis via Cyclocondensation

Precursor Type General Structure Resulting Pyrazole Feature Reference
1,3-Diketones R1-CO-CH2-CO-R3 Substituted at positions 3 and 5 mdpi.com, mdpi.com
α,β-Unsaturated Ketones R1-CO-CH=CH-R3 Forms pyrazoline, then oxidized to pyrazole mdpi.com, nih.gov
Acetylenic Ketones R1-CO-C≡C-R3 Leads to two possible regioisomers mdpi.com, mdpi.com
β-Enaminones R1-CO-CH=C(NR2)-R3 Versatile precursors for substituted pyrazoles sci-hub.se

To synthesize the target 3-aminopyrazole, a suitable precursor is β-ketonitrile (e.g., 3-oxopropanenitrile), which reacts with the corresponding hydrazine to yield the desired 3-amino functionality directly upon cyclization.

The Vilsmeier-Haack reaction provides an alternative pathway for constructing pyrazole rings, often resulting in formylation at the 4-position. nih.gov This reaction typically involves the cyclization of hydrazones derived from ketones using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). chemmethod.comtandfonline.com This method is particularly useful for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates for further functionalization. bohrium.com

The general process involves:

Condensation of a ketone (e.g., acetophenone (B1666503) derivatives) with a hydrazine to form a hydrazone.

Treatment of the hydrazone with the Vilsmeier-Haack reagent, which acts as both a cyclizing and formylating agent. chemmethod.com

This strategy has been successfully applied to the synthesis of various N-substituted 3-aryl-4-formylpyrazoles. nih.gov Microwave-assisted Vilsmeier-Haack reactions have also been developed, offering advantages such as reduced reaction times and improved yields. bohrium.com

Table 2: Examples of Vilsmeier-Haack Cyclization for Pyrazole Synthesis

Starting Material Reagent Product Key Feature Reference
Acetophenone Hydrazones POCl₃/DMF 1,3-Diaryl-4-formylpyrazoles Cyclization and C4-formylation in one step tandfonline.com
Substituted Hydrazones Vilsmeier-Haack Reagent Pyrazole-4-carbaldehydes Good to excellent yields nih.gov
Steroidal Semicarbazones Vilsmeier Reagent Steroidal Pyrazoles Fused heterocyclic ring formation researchgate.net

Modern synthetic chemistry has introduced palladium catalysis as a powerful tool for constructing heterocyclic rings, including pyrazoles. These methods offer alternative disconnection approaches compared to classical condensation reactions. organic-chemistry.org

One notable palladium-catalyzed method involves the ring-opening reaction of 2H-azirines with hydrazones. organic-chemistry.orgresearchgate.net This protocol provides a route to polysubstituted pyrazoles with a broad substrate scope. The reaction is typically catalyzed by Pd(OAc)₂ in the presence of additives. organic-chemistry.org

Another application of palladium catalysis is in directing C-H bond functionalization to build more complex pyrazole-containing structures. While this is often used for derivatization rather than initial ring formation, it showcases the versatility of palladium in pyrazole chemistry. nih.gov

Table 3: Palladium-Catalyzed Reactions for Pyrazole Synthesis

Reaction Type Reactants Catalyst System Product Reference
Ring-Opening 2H-Azirines + Hydrazones Pd(OAc)₂ Polysubstituted Pyrazoles organic-chemistry.org, researchgate.net
C-H Arylation N-Alkylpyrazoles + Aryl Iodides Pd(OAc)₂ / Ag₂O β-Arylated Pyrazoles nih.gov

Introduction of the Trifluoromethylphenyl Moiety in Pyrazole Synthesis

To synthesize the specific target compound, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, the 3-(trifluoromethyl)phenyl group must be attached to the N1 position of the pyrazole ring. This can be achieved through two main strategies: using a pre-functionalized building block or by derivatizing the pyrazole ring after its formation.

The most direct and common approach is to use a hydrazine that already contains the desired aryl group. For the target compound, this precursor is [3-(trifluoromethyl)phenyl]hydrazine. fishersci.ca This compound is commercially available and can be synthesized by the reduction of the corresponding 3-(trifluoromethyl)phenyldiazonium chloride. chemicalbook.comgoogle.com

Using this pre-functionalized hydrazine in the classical cyclocondensation reactions described in section 2.1.1 directly yields the N1-aryl-substituted pyrazole. For example, the reaction of [3-(trifluoromethyl)phenyl]hydrazine with a β-ketonitrile would provide this compound. This method is highly convergent and generally provides good control over the N1-substitution pattern. bibliomed.orgnih.gov

Table 4: Synthesis of N-Aryl Pyrazoles using Pre-functionalized Hydrazines

Hydrazine Derivative 1,3-Dielectrophile Product Reference
(3,5-dichlorophenyl)hydrazine (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bibliomed.org
Phenylhydrazine 4,4,4-trifluoro-1-arylbutan-1,3-diketones 1-Aryl-5-aryl-3-(trifluoromethyl)pyrazoles nih.gov
[3-(Trifluoromethyl)phenyl]hydrazine β-Ketonitrile This compound fishersci.ca

Copper-catalyzed N-arylation (Ullmann condensation) is a well-established method for this transformation. Modern protocols often use copper(I) iodide (CuI) with a diamine ligand, which allows the coupling of N-H pyrazoles with aryl iodides or bromides under milder conditions than traditional methods. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the N-arylation of pyrazoles with aryl halides or triflates, offering broad functional group tolerance. organic-chemistry.org

These methods would involve reacting 1H-pyrazol-3-amine with an appropriate 3-(trifluoromethyl)phenyl electrophile, such as 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene, in the presence of a suitable catalyst and base.

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact, reduce waste, and improve energy efficiency. rsc.org These approaches focus on the use of alternative energy sources, eco-friendly solvents, and solvent-free conditions to create more sustainable chemical processes. For the synthesis of this compound and its analogs, several green methodologies have shown considerable promise.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products. rsc.org The synthesis of 1-aryl-1H-pyrazol-3-amines, including the title compound, can be efficiently achieved through the microwave-assisted condensation of an appropriate arylhydrazine with a β-functionalized nitrile, such as 3-aminocrotononitrile (B73559) or an α-cyanoketone.

A general protocol involves heating a mixture of the arylhydrazine (e.g., 3-(trifluoromethyl)phenylhydrazine) and the three-carbon synthon in a suitable solvent, often water with a catalytic amount of acid, in a sealed vessel under microwave irradiation. nih.gov This method leverages the efficient and rapid heating of the polar solvent and reactants by microwaves to accelerate the cyclization reaction. nih.gov The use of water as a solvent is a key green aspect of this protocol, avoiding volatile and hazardous organic solvents. nih.gov Reactions are typically completed within 10-15 minutes at temperatures around 150 °C, with isolated yields often ranging from 70-90%. nih.gov This represents a substantial improvement over classical methods that can require several hours of refluxing. dergipark.org.tr

Table 1: Comparison of Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazol-5-amines.
Aryl HydrazineReaction Time (min)Temperature (°C)Yield (%)Reference
Phenylhydrazine1015085 nih.gov
4-Chlorophenylhydrazine1215091 nih.gov
4-Methoxyphenylhydrazine1515078 nih.gov
3-(Trifluoromethyl)phenylhydrazine (B151383)*~15150~70-90 (expected) nih.gov
*Data for the specific 3-(trifluoromethyl)phenyl derivative is extrapolated based on typical results for similar substrates in the cited literature.

Ultrasound irradiation, or sonochemistry, provides an alternative green energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized high temperatures and pressures, accelerating mass transfer and reaction rates. In the context of pyrazole synthesis, ultrasound has been used to develop simple and environmentally sustainable processes. bgu.ac.il

The synthesis of pyrazole derivatives under ultrasonic irradiation can often be performed at room temperature, which significantly reduces energy consumption compared to conventional heating or even microwave synthesis. bgu.ac.il For example, the condensation of β-enaminones with aryl hydrazines has been successfully carried out at room temperature with the assistance of sonication. bgu.ac.il This methodology provides rapid access to various N-aryl substituted pyrazole compounds with excellent functional group tolerance and high yields. bgu.ac.il While specific protocols for this compound are not extensively detailed, the general applicability of this method suggests it is a viable and eco-friendly alternative.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), represents a highly sustainable synthetic strategy by minimizing or completely eliminating the use of solvents. rsc.org This technique is particularly advantageous for reactions involving solid reagents. The synthesis of pyrazoles from chalcones and hydrazines has been effectively demonstrated using mechanochemical ball milling. nih.gov

In a typical mechanochemical procedure, the solid reactants, such as 3-(trifluoromethyl)phenylhydrazine and a suitable solid-state three-carbon synthon, are placed in a milling jar with grinding balls. The high-energy collisions induced by milling provide the activation energy for the reaction, leading to the formation of the pyrazole ring in a solvent-free environment. This approach not only aligns with green chemistry principles by avoiding solvent waste but also often results in shorter reaction times and simplified work-up procedures, as the product can sometimes be isolated directly from the reaction vessel. nih.gov

Regioselectivity and Stereoselectivity in Pyrazole Derivatization

The synthesis of substituted pyrazoles from unsymmetrical starting materials presents a significant challenge regarding regioselectivity. When a monosubstituted hydrazine, such as 3-(trifluoromethyl)phenylhydrazine, reacts with an unsymmetrical 1,3-dielectrophilic compound (e.g., a β-ketonitrile), two regioisomeric products can potentially form. chim.itnih.gov In the case of the target compound, these would be this compound and its isomer, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

The regiochemical outcome is primarily governed by the difference in nucleophilicity between the two nitrogen atoms of the hydrazine and the difference in electrophilicity of the two reaction sites on the three-carbon precursor. chim.itnih.gov For an arylhydrazine, the primary amino group (-NH2) is generally more nucleophilic than the substituted nitrogen atom (-NHAr) and will typically initiate the reaction under neutral or acidic conditions. chim.it

The reaction pathway generally proceeds as follows:

Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbon of the 1,3-dicarbonyl or equivalent synthon. For a β-ketonitrile, the carbonyl carbon is typically more electrophilic than the nitrile carbon.

Cyclization: An intramolecular condensation follows, where the second nitrogen atom attacks the remaining electrophilic center, leading to the heterocyclic ring.

Control over regioselectivity can be achieved by modifying reaction conditions or the substrates themselves. nih.govnih.gov For instance, performing the condensation under acidic conditions can protonate the carbonyl group, enhancing its electrophilicity and directing the initial attack. Conversely, the use of free-base hydrazine may lead to different outcomes. nih.gov Steric hindrance on the substituted nitrogen of the hydrazine can also influence the reaction, sometimes favoring the formation of the 5-aminopyrazole regioisomer. chim.it The choice of solvent can also play a crucial role; for example, the use of polar aprotic solvents has been shown to improve regioselectivity in the synthesis of certain 1-arylpyrazoles. nih.gov Stereoselectivity is not a factor in the formation of the aromatic pyrazole ring itself but becomes important in subsequent derivatization reactions of the scaffold.

Table 2: Factors Influencing Regioselectivity in Aminopyrazole Synthesis.
FactorEffect on RegioselectivityTypical Outcome with Arylhydrazine + β-KetonitrileReference
Hydrazine NucleophilicityThe more nucleophilic N (typically -NH2) attacks the more electrophilic carbon first.Favors 3-amino or 5-amino depending on the C3 synthon. chim.it
Reaction Conditions (pH)Acidic conditions can alter the electrophilicity of the C3 synthon's reactive sites.Can be used to direct the reaction towards a specific isomer. nih.gov
Steric HindranceBulky substituents on the hydrazine's N1 atom can sterically hinder attack, favoring the 5-amino isomer.Increased steric bulk leads to higher ratios of the 5-amino product. chim.it
Solvent ChoicePolar aprotic solvents can sometimes provide better regiocontrol than polar protic solvents.Improved yields of the desired 1,3-disubstituted isomer. nih.gov

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. nih.gov The synthesis of deuterated or otherwise isotopically labeled analogs of this compound allows for detailed mechanistic investigations of its formation and subsequent reactions.

The introduction of deuterium (B1214612) can be achieved by using deuterated starting materials. For example, a deuterated analog of the target compound could be synthesized using a deuterated three-carbon synthon or by performing the synthesis in a deuterated solvent like D₂O under conditions that promote H/D exchange at specific positions. Positions on the pyrazole ring are potential sites for deuteration.

Alternatively, late-stage C-H deuteration can be performed on the final compound using methods like palladium-catalyzed hydrogen isotope exchange (HIE) with deuterium gas (D₂). acs.org This allows for the selective incorporation of deuterium at specific sites, such as benzylic or aromatic C-H bonds, without scrambling. For this compound, specific labeling could be targeted at the C4 or C5 positions of the pyrazole ring or at positions on the phenyl ring to study, for example, the mechanism of electrophilic aromatic substitution reactions on the pyrazole core. The synthesis of analogs labeled with other isotopes, such as ¹³C, ¹⁵N, or ¹⁸F, can also be envisioned for use in NMR studies or positron emission tomography (PET) imaging, respectively. researchgate.net

Structure Activity Relationship Sar Studies of 1 3 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine and Its Analogs

Design Principles for Modulating Biological Activity

The design of analogs based on the 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine scaffold is guided by several key principles aimed at modulating their biological activity. The pyrazole (B372694) ring is a well-established "privileged structure" in medicinal chemistry, known for its synthetic accessibility and ability to serve as a versatile framework in a variety of biologically active compounds, particularly as protein kinase inhibitors. nih.govmdpi.com The design strategies often focus on modifying the substituents on the phenyl ring, the pyrazole ring, and the amine group to optimize interactions with specific biological targets.

A common approach involves rigidification of the molecular structure, for instance, through macrocyclization, which can enhance selectivity for a particular target by locking the molecule into a bioactive conformation. acs.org Another key principle is the use of bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. mdpi.com Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, play a crucial role in rationally designing new analogs by predicting their binding affinity and interactions with target proteins. nih.gov These in silico techniques help in identifying key structural modifications that are likely to lead to improved biological activity. nih.gov

The overarching goal of these design principles is to systematically explore the chemical space around the core scaffold to identify derivatives with enhanced potency, selectivity, and drug-like properties. The pyrazole moiety itself is a versatile scaffold that can be readily functionalized, allowing for the exploration of a wide range of chemical modifications. researchgate.net

Positional and Substituent Effects on Biological Activity

The trifluoromethyl (CF3) group on the phenyl ring plays a critical role in the biological activity of these pyrazole derivatives. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the entire molecule, which in turn affects its binding affinity to biological targets. The position of the CF3 group is also crucial; for instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be important for potent activity. acs.org While this specific example does not directly involve a trifluoromethyl group, it highlights the importance of halogen substitutions on the phenyl ring in determining biological activity.

In the context of kinase inhibition, the trifluoromethyl group can contribute to hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov The potency of pyrazole-containing kinase inhibitors can be modulated by the presence and position of such electron-withdrawing groups. researchgate.net For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives, a 4-chloro-3-(trifluoromethyl)phenyl group was part of the most potent compound identified. acs.org This underscores the favorable contribution of the trifluoromethyl group, often in combination with other substituents, to the inhibitory activity of these compounds.

The 3-amino group on the pyrazole ring is a key functional handle for introducing diversity and modulating the biological properties of these compounds. The amino group can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within the active site of a biological target. acs.org Functionalization of this amine, for example, by converting it to an amide or a substituted amine, can significantly alter the compound's biological profile.

For instance, in a series of pyrazole-based kinase inhibitors, the 3-amino group was essential for activity, and its modification led to significant changes in potency and selectivity. acs.org The amine group can also be a site for attaching larger substituents that can probe deeper pockets within a binding site or introduce new interaction points. The versatility of the aminopyrazole scaffold has been widely explored in medicinal chemistry, leading to the development of compounds with a range of pharmacological activities. mdpi.com

Substitution on the pyrazole ring itself, at positions other than the 1- and 3-positions, can also have a profound impact on biological activity. The pyrazole core can be considered a rigid scaffold that orients the substituents in a specific spatial arrangement for optimal interaction with the target. nih.gov Modifications at the 4- and 5-positions of the pyrazole ring can influence the molecule's shape, polarity, and ability to form specific interactions.

For example, in the development of cannabinoid receptor antagonists, a methyl group at the 4-position of the pyrazole ring was found to be a key structural requirement for potent activity. acs.org In other cases, the introduction of bulky or polar groups at these positions can either enhance or diminish activity, depending on the specific target and the nature of the binding pocket. The synthesis of variously substituted pyrazoles is a common strategy to explore the SAR and optimize the properties of a lead compound. nih.gov

Beyond the trifluoromethyl group, other substitutions on the phenyl ring at the 1-position of the pyrazole can significantly modulate biological activity. The nature and position of these substituents can affect the molecule's electronics, lipophilicity, and steric profile, all of which are critical determinants of its interaction with a biological target.

For instance, in a series of pyrazole derivatives acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be a crucial structural feature for potent and selective activity. acs.org Similarly, for pyrazole-based anti-inflammatory agents, substitutions on the phenyl rings at both the 1- and 5-positions were systematically varied to optimize activity. nih.gov The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the pKa of the pyrazole ring and its ability to participate in hydrogen bonding or other interactions.

SAR Analysis for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Modulation)

The SAR of this compound and its analogs is highly target-dependent. The structural modifications that lead to potent inhibition of a particular enzyme may not be optimal for the modulation of a specific receptor.

For enzyme inhibition, particularly in the case of protein kinases, the pyrazole scaffold often serves as an ATP-mimetic, binding to the ATP-binding pocket of the kinase. mdpi.com The 3-amino group can form crucial hydrogen bonds with the hinge region of the kinase, while the substituted phenyl ring can occupy a hydrophobic pocket. acs.org The trifluoromethyl group, in this context, can enhance hydrophobic interactions and improve cell permeability. The SAR for kinase inhibitors often focuses on optimizing these interactions to achieve high potency and selectivity.

The following table summarizes the general SAR trends for this compound analogs against different biological targets, based on the available literature.

Structural Modification Impact on Kinase Inhibition Impact on Receptor Modulation (e.g., GPCRs)
Trifluoromethyl Group Generally enhances potency through hydrophobic interactions.Can influence binding affinity depending on the nature of the receptor pocket.
Amine Functionalization Crucial for hydrogen bonding with the kinase hinge region; modifications can modulate potency and selectivity.Can be a key interaction point; modifications can switch between agonist and antagonist activity.
Pyrazole Ring Substitution Can be used to fine-tune the orientation of other substituents and improve selectivity.Can alter the overall shape and conformation of the molecule, affecting receptor binding.
Phenyl Ring Substitution Affects hydrophobic and electronic interactions within the ATP-binding pocket.Can significantly impact binding affinity and selectivity by interacting with specific receptor subpockets.

Advanced Computational and Chemoinformatic Approaches for 1 3 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine Research

Molecular Docking and De Novo Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast how a small molecule like 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine might interact with a biological target, typically a protein or enzyme. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. The results can reveal key binding modes, predict binding affinity, and identify crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential inhibitors for various protein targets, including kinases and other enzymes implicated in diseases like cancer. rsc.orgmdpi.com

De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. Starting from a scaffold like the pyrazole ring of this compound, algorithms can build new molecules by adding functional groups piece-by-piece within the constraints of a target's binding pocket. This approach can lead to the design of entirely new compounds with potentially improved potency and selectivity.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. With the 3D structure of a target protein, SBDD enables the rational design of inhibitors that can fit precisely into the active site.

For this compound, an SBDD workflow would involve:

Target Identification and Preparation: Identifying a relevant biological target and preparing its 3D structure by adding hydrogen atoms, assigning correct bond orders, and removing non-essential molecules like water.

Binding Site Prediction: Locating the active or allosteric binding sites on the protein surface.

Molecular Docking: Docking this compound into the identified binding site to predict its binding conformation and affinity. The scoring function provides an estimate of the binding free energy.

Analysis of Interactions: Visualizing the docked pose to understand the specific interactions between the compound and amino acid residues. The trifluoromethyl group might engage in hydrophobic interactions, while the amine group and pyrazole nitrogens could form critical hydrogen bonds.

Studies on similar pyrazole-containing molecules have successfully used SBDD to design potent inhibitors. For instance, docking of pyrazole derivatives into the ATP-binding site of kinases has guided the optimization of substituents to enhance inhibitory activity. mdpi.com

Table 1: Illustrative Molecular Docking Results for a Pyrazole Ligand Against a Hypothetical Kinase Target.
ParameterValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol)-8.5LEU83, VAL91Hydrophobic
Hydrogen Bonds2GLU105, ASP164H-bond with pyrazole N-H and 3-amine
Inhibition Constant (Ki, est.)1.2 µMPHE165π-π Stacking with phenyl ring

When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methodologies become crucial. LBDD leverages the information from a set of known active compounds to infer the properties of the target's binding site.

Key LBDD techniques applicable to the study of this compound include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. By aligning a series of active pyrazole analogues, a common pharmacophore model can be generated. This model, highlighting features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to screen large compound libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For a set of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, thereby guiding the synthetic efforts toward more potent compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. mdpi.comsuperfri.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For this compound, these calculations can reveal insights into its geometry, stability, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). pku.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for Heterocyclic Compounds.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrazole-6.51.27.7
Aminopyrazole-5.91.57.4
Phenylpyrazole-6.2-0.55.7
This compound (Hypothetical)-6.8-1.15.7

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the van der Waals surface of a molecule. proteopedia.org It is a valuable tool for understanding intermolecular interactions and predicting reactive sites. rsc.org The MEP surface is colored to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These are sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group, highlighting their potential to act as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The trifluoromethyl group would create a complex potential distribution, influencing the electrostatic interactions of the adjacent phenyl ring. acu.edu.in

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations use classical mechanics to simulate the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the complex. researchgate.net

Following a docking study of this compound with a target protein, an MD simulation would be performed to:

Assess Binding Stability: The simulation tracks the ligand's position and orientation within the binding site over nanoseconds or longer. Key metrics like the Root Mean Square Deviation (RMSD) are calculated to determine if the initial docked pose is stable.

Analyze Conformational Changes: MD reveals how the ligand and protein adapt to each other upon binding. It can identify subtle conformational changes in both the ligand and the protein's active site that are not captured by rigid docking.

Refine Binding Poses: The simulation can help refine the initial docking results, leading to a more accurate representation of the binding mode.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities.

MD simulations have been effectively used to validate the docking poses of pyrazole-based inhibitors and to understand the dynamic nature of their interactions within the active site of enzymes like acetylcholinesterase. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties that influence a molecule's potency, QSAR models can predict the activity of newly designed compounds before they are synthesized. mdpi.com

For derivatives of the this compound scaffold, a QSAR study would involve compiling a dataset of analogs with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). Various molecular descriptors, which are numerical representations of a molecule's properties, would then be calculated for each analog. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is generated that correlates these descriptors with the observed biological activity. mdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric and electrostatic fields around the molecules. nih.govresearchgate.net These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov

Research on various pyrazole derivatives has successfully employed QSAR to guide the design of more potent compounds. researchgate.netebi.ac.uk For example, a 3D-QSAR study on pyrazole derivatives as monoamine oxidase (MAO) inhibitors revealed key structural requirements for activity, allowing for the rational design of new, highly selective inhibitors. researchgate.net A similar approach applied to the this compound series could identify crucial interactions, such as the role of the trifluoromethyl group in binding to a target protein.

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound ID R-Group Modification LogP Molecular Weight pIC₅₀ (Experimental) pIC₅₀ (Predicted)
1 -H 3.10 229.19 6.5 6.4
2 4'-Cl 3.85 263.64 7.1 7.2
3 4'-OCH₃ 3.05 259.22 6.8 6.7
4 2'-F 3.25 247.18 6.3 6.3

| 5 | 4'-CH₃ | 3.55 | 243.22 | 6.9 | 7.0 |

Note: This table is for illustrative purposes to show the type of data used in a QSAR study.

In Silico Prediction of Pharmacokinetic and ADME Properties (Absorption, Distribution, Metabolism, Excretion)

Before a compound can become a viable drug candidate, it must exhibit favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). ijprajournal.com Computational tools can predict these properties early in the drug discovery process, saving significant time and resources by flagging compounds with poor drug-like characteristics. ijprajournal.comnih.gov

For this compound, various ADME parameters can be calculated using specialized software and web servers. These predictions are typically based on the molecule's structure and physicochemical properties.

Absorption: This refers to how well the compound is absorbed into the bloodstream, often predicted by models of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Lipinski's Rule of Five is a commonly used guideline to assess oral bioavailability.

Distribution: This describes how the compound spreads throughout the body's tissues and fluids. Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: This involves the chemical modification of the compound by enzymes, primarily the Cytochrome P450 (CYP) family. In silico models can predict which CYP isoforms are likely to metabolize the compound and whether it might inhibit these enzymes, leading to potential drug-drug interactions.

Computational studies on other pyrazole-containing compounds have demonstrated the utility of these predictive models. mdpi.commdpi.com For example, in silico ADME assessments can help researchers decide whether to proceed with a compound or to modify its structure to improve its pharmacokinetic profile. mdpi.com

Table 2: Predicted ADME Properties for this compound

Property Prediction Interpretation
Molecular Weight 229.19 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity) ~3.10 Good balance for permeability and solubility
H-Bond Donors 1 (amine group) Compliant with Lipinski's Rule (≤5)
H-Bond Acceptors 4 (pyrazole N, amine N, CF₃) Compliant with Lipinski's Rule (≤10)
Human Intestinal Absorption High Likely to be well-absorbed orally
BBB Permeant Yes Potential for CNS activity
CYP2D6 Inhibitor No Low risk of specific drug-drug interactions

| CYP3A4 Inhibitor | No | Low risk of specific drug-drug interactions |

Note: These values are representative predictions from common in silico models and require experimental validation.

Virtual Screening and Library Design

Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govfiu.edu This method allows researchers to efficiently screen millions of compounds in silico, vastly narrowing the field for experimental testing. diva-portal.org

The this compound structure can be used as a query in a virtual screening campaign in several ways:

Scaffold-based Screening: A library of compounds can be filtered to find molecules containing the pyrazole-amine core. These compounds can then be docked into the active site of a target protein to predict their binding affinity and orientation.

Pharmacophore-based Screening: A 3D pharmacophore model can be built based on the key structural features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). This model is then used to search for other molecules that match these features, regardless of their underlying chemical scaffold.

Structure-based Virtual Screening: If the 3D structure of the biological target is known, large libraries of compounds can be docked into the binding site. This approach was successfully used to identify novel proteasome inhibitors with a pyrazole scaffold. nih.govfiu.edu

Following the identification of initial "hits" from a virtual screen, the this compound scaffold serves as a foundation for library design . researchgate.net Here, chemists design a focused library of derivatives by making systematic modifications to the core structure. For example, different substituents can be placed on the phenyl ring or the amine group to explore the structure-activity relationship and optimize properties like potency, selectivity, and ADME characteristics. nih.gov This rational design process, guided by computational feedback, is a cornerstone of modern medicinal chemistry for developing new therapeutic agents. frontiersin.org

Strategies for Derivatization and Lead Optimization of 1 3 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine Scaffolds

Hit-to-Lead and Lead Optimization Processes in Drug Discovery

Structure-activity relationship (SAR) studies are central to this optimization process. nih.gov By synthesizing and testing a series of related analogs, researchers can decipher which molecular features are essential for the desired biological activity. For instance, modifications to the pyrazole (B372694) core, the trifluoromethylphenyl group, or the amine substituent can be systematically explored to understand their impact on target engagement and cellular activity. nih.govescholarship.org

Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery and can be effectively integrated into the optimization of scaffolds like 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. frontiersin.orgresearchgate.net FBDD starts with the screening of small, low-molecular-weight compounds, or "fragments" (typically < 300 Da), to identify those that bind to the biological target. frontiersin.org These fragments, while often exhibiting weak affinity, provide efficient starting points for developing more potent leads. nih.gov

Once a fragment that binds to a key region of the target is identified, it can be "grown" or "linked" with other fragments to create a larger, more potent molecule. nuph.edu.uabu.edu For the this compound scaffold, FBDD could be used to identify optimal substituents for the pyrazole ring or to explore alternative linkers and functional groups that can enhance binding affinity and selectivity. This approach allows for a more rational exploration of chemical space and can lead to lead compounds with improved physicochemical properties. nih.gov

Rational drug design leverages an understanding of the biological target's structure and mechanism to guide the design of more effective and selective inhibitors. For the this compound scaffold, this involves the synthesis of analogs with specific structural modifications intended to enhance interactions with the target protein. nih.gov

Key strategies in the rational design of pyrazole analogs include:

Substitution analysis: Introducing various functional groups at different positions on the pyrazole and phenyl rings to probe for beneficial interactions. For example, the position of the trifluoromethyl group on the phenyl ring is often critical for activity, and exploring other substitutions can fine-tune potency and selectivity. escholarship.org

Conformational constraint: Incorporating cyclic structures or rigid linkers to lock the molecule into a more favorable binding conformation, which can lead to increased potency.

Exploiting structural information: Utilizing X-ray crystallography or computational modeling data of the target protein to design modifications that optimize interactions with the active site.

A study on pyrazole-based inhibitors demonstrated that systematic structural variations, such as altering substituents at the 3 and 5 positions of the pyrazole ring, can significantly impact inhibitory activity and selectivity against different enzymes. nih.gov For example, introducing different aryl or alkyl groups can modulate the compound's interaction with specific pockets within the enzyme's active site. nih.gov

Modification Strategy Rationale Potential Outcome
Varying substituents on the phenyl ringTo explore electronic and steric effects on binding affinity.Improved potency and selectivity.
Introducing functional groups on the pyrazole coreTo establish new hydrogen bonds or other interactions with the target.Enhanced target engagement.
Modifying the 3-amine groupTo improve pharmacokinetic properties or introduce new binding interactions.Better bioavailability and potency.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel core structures with similar biological activity to a known active compound. researchgate.netnih.gov This strategy is particularly useful for moving into new chemical space, improving drug-like properties, or circumventing existing patents. researchgate.net For the this compound scaffold, this could involve replacing the pyrazole core with other five- or six-membered heterocycles that can maintain the key pharmacophoric features required for biological activity.

Bioisosteric replacement, a related concept, involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net This can be used to address issues with metabolism, toxicity, or physicochemical properties. For instance, the trifluoromethyl group could be replaced with other electron-withdrawing groups, or the pyrazole ring could be substituted with bioisosteres like isoxazole (B147169) or triazole to modulate the compound's properties. acs.org Research on SHP2 inhibitors has successfully applied scaffold hopping and bioisosteric replacement to evolve from pyrazolone-based compounds to a novel class of azaindole inhibitors, demonstrating the utility of these strategies in improving inhibitor characteristics. nih.gov

Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are high-throughput techniques used to rapidly generate large libraries of related compounds for biological screening. uniroma1.it These methods are invaluable for exploring the structure-activity relationships of a lead scaffold like this compound in a systematic and efficient manner.

In parallel synthesis, a series of related compounds are synthesized simultaneously in separate reaction vessels. youtube.com This allows for the rapid creation of a focused library where specific positions on the scaffold are varied with a range of building blocks. For example, a library of this compound analogs could be generated by reacting the core amine with a diverse set of carboxylic acids or sulfonyl chlorides to explore the impact of different substituents at this position. Solution-phase parallel synthesis has been successfully employed to create libraries of pyrazoline derivatives, demonstrating the feasibility of this approach for pyrazole-based scaffolds. nih.govresearchgate.net Similarly, parallel liquid-phase synthesis has been used to generate extensive libraries of pyrazole-containing compounds. acs.org

Technique Description Application to the Scaffold
Combinatorial Chemistry The synthesis of a large number of compounds in a single process, often using a mix-and-split approach. youtube.comGeneration of a highly diverse library of pyrazole derivatives for initial screening.
Parallel Synthesis The simultaneous synthesis of a library of compounds in separate reaction vessels.Systematic exploration of SAR by varying substituents at specific positions of the this compound core.

Multi-parameter Optimization (MPO) in Lead Development

For the development of leads based on the this compound scaffold, MPO can be used to prioritize compounds for synthesis and further testing. By defining a set of desired properties and their acceptable ranges, researchers can computationally assess virtual or newly synthesized compounds and focus their efforts on those with the highest probability of success. acs.org This approach helps to avoid "iterative" optimization, where improving one property leads to the detriment of another, and can significantly reduce the time and resources required to identify a clinical candidate. international-pharma.com

Development of Prodrugs and Targeted Delivery Systems (Conceptual discussion, no dosage)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. mdpi.com The prodrug approach can be conceptually applied to the this compound scaffold to overcome various challenges, such as poor solubility, low bioavailability, or lack of tissue-specific delivery. wiley-vch.de

For instance, the 3-amine group of the scaffold could be temporarily masked with a promoiety that is cleaved by specific enzymes present at the target site. This would allow for targeted release of the active drug, potentially increasing its efficacy and reducing systemic side effects. nih.gov Another strategy could involve attaching a carrier molecule to the scaffold that facilitates its transport across biological barriers, such as the blood-brain barrier. mdpi.com

Targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, represent another conceptual avenue for enhancing the therapeutic index of compounds derived from this scaffold. nih.gov By encapsulating or linking the active compound to a targeting moiety, it can be delivered more specifically to diseased cells or tissues, thereby maximizing its therapeutic effect while minimizing exposure to healthy tissues.

Advanced Structural Analysis and Spectroscopic Characterization of 1 3 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine and Its Complexes

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. While a specific crystal structure for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is not widely published, analysis of closely related trifluoromethyl-substituted pyrazole (B372694) derivatives offers a robust framework for understanding its likely solid-state architecture. For instance, the analysis of compounds like 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole reveals key structural features that are anticipated in the target molecule. nih.gov

These studies show that the pyrazole ring is typically planar, with the phenyl and trifluoromethyl substituents adopting specific conformations to minimize steric hindrance. The precise arrangement of molecules in the crystal lattice is governed by a combination of intramolecular and intermolecular forces.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π)

Within the molecular structure, various non-covalent interactions are crucial in defining the preferred conformation. In related pyrazole structures, intramolecular hydrogen bonds have been observed, particularly involving amine groups and nearby nitrogen atoms of the pyrazole ring. nih.gov

Supramolecular Assembly and Crystal Packing Features

The organization of individual molecules into a larger, three-dimensional crystal lattice is known as supramolecular assembly. This assembly is directed by intermolecular forces. In pyrazole derivatives, hydrogen bonding involving the amine group (N-H···N) is a primary driver of crystal packing, often leading to the formation of chains or sheet-like structures. researchgate.net

Furthermore, π-π stacking interactions between the aromatic phenyl and pyrazole rings of adjacent molecules are common, contributing significantly to the stability of the crystal lattice. nih.gov The trifluoromethyl group can also participate in intermolecular interactions, including weak hydrogen bonds and dipole-dipole interactions, influencing how the molecules arrange themselves in the solid state. The study of these packing motifs is essential for crystal engineering, where the goal is to design materials with specific properties based on their supramolecular structure. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A combination of 1D and 2D NMR techniques provides a complete picture of the molecular connectivity and spatial arrangement of this compound.

1H, 13C, and 19F NMR for Structural Assignment and Dynamics

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyrazole ring and the trifluoromethyl-substituted phenyl ring. The amine group (NH₂) would typically appear as a broad singlet. The chemical shifts and coupling constants (J-values) between adjacent protons are used to confirm the substitution pattern on the aromatic ring. mdpi.commdpi.com

¹⁹F NMR: As a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly sensitive and provides specific information about the trifluoromethyl group. nih.gov In this compound, the -CF₃ group is expected to show a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of a trifluoromethyl group attached to a phenyl ring. mdpi.com This technique is particularly useful for confirming the presence and electronic environment of the fluorine-containing moiety. nsf.gov

Table 1: Representative NMR Data for Substituted Pyrazole Scaffolds

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity / Coupling
¹H (Pyrazole Ring) 6.0 - 8.0 Doublets
¹H (Phenyl Ring) 7.0 - 8.0 Multiplets
¹H (Amine) Variable (broad) Singlet
¹³C (Pyrazole Ring) 100 - 150 Singlets
¹³C (Phenyl Ring) 115 - 140 Singlets
¹³C (CF₃) ~123 (q, ¹JC-F ≈ 280 Hz) Quartet
¹⁹F (CF₃) -60 to -65 Singlet

Note: Data are generalized from related structures. mdpi.comrsc.org

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all signals and understand spatial relationships, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrazole and phenyl rings.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons. nsf.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for connecting the phenyl and pyrazole rings via the nitrogen atom and for confirming the positions of substituents. nih.gov

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. This is valuable for determining the preferred conformation and the relative orientation of the phenyl and pyrazole rings in solution. ed.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₈F₃N₃, with a monoisotopic mass of approximately 227.07 Da. uni.luguidechem.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In ESI (Electrospray Ionization) mode, the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 228.07. uni.lu

Table 2: Predicted Collision Cross Section Data for this compound Adducts

Adduct m/z
[M+H]⁺ 228.07431
[M+Na]⁺ 250.05625
[M-H]⁻ 226.05975

Data sourced from PubChemLite. uni.lu

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule fragments in a predictable manner. The fragmentation of pyrazoles is well-studied and typically involves characteristic losses. researchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the trifluoromethyl group ([M-CF₃]⁺). mdpi.com

Cleavage of the pyrazole ring, often involving the loss of N₂ or HCN molecules. researchgate.net

Fragmentation of the phenyl ring.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule, corroborating the structural data obtained from NMR and X-ray crystallography.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

The fundamental principle of IR spectroscopy involves the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. ksu.edu.sauni-siegen.de In contrast, Raman spectroscopy is a light-scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. ksu.edu.sauni-siegen.de

For this compound, the key functional groups each exhibit characteristic vibrational frequencies.

Primary Amine (-NH2) Vibrations: The primary amine group is expected to show distinct stretching and bending vibrations.

N-H Stretching: Primary amines typically display two N-H stretching bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric stretching modes. spcmc.ac.inorgchemboulder.com In the solid state, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. spcmc.ac.in

N-H Bending (Scissoring): A characteristic scissoring vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad band corresponding to the out-of-plane N-H wagging motion can be found in the 900-665 cm⁻¹ range. orgchemboulder.com

Trifluoromethylphenyl Group Vibrations: The trifluoromethyl group attached to the phenyl ring gives rise to strong, characteristic absorption bands.

C-F Stretching: The C-F stretching vibrations are among the strongest in the IR spectrum and typically appear in the 1350-1100 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CF3 group are expected to be prominent. ias.ac.inbjp-bg.com For benzene (B151609) derivatives with a CF3 group, a very strong and broad band around 1330 cm⁻¹ is characteristic of the C-CF3 stretching mode. ias.ac.in

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected in the 3100-3000 cm⁻¹ region. bjp-bg.com

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically appear as a series of bands in the 1625-1430 cm⁻¹ region. derpharmachemica.com

Pyrazole Ring Vibrations: The pyrazole ring has its own set of characteristic vibrational modes.

C=N and C=C Stretching: Mixed stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1600-1500 cm⁻¹ range. derpharmachemica.com

Ring Stretching and Deformation: Various stretching and deformation modes of the pyrazole ring, including C-N and N-N stretching, contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹. derpharmachemica.com

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)SpectroscopyIntensity
N-H Asymmetric Stretch3500 - 3400IR & RamanMedium
N-H Symmetric Stretch3400 - 3300IR & RamanMedium
Aromatic C-H Stretch3100 - 3000IR & RamanMedium
N-H Bending (Scissoring)1650 - 1580IRMedium-Strong
Aromatic C=C Ring Stretch1625 - 1430IR & RamanVariable
Pyrazole Ring C=N/C=C Stretch1600 - 1500IR & RamanMedium-Strong
C-F Asymmetric/Symmetric Stretch1350 - 1100IRVery Strong
C-N Stretch (Aromatic Amine)1335 - 1250IRStrong
N-H Wagging900 - 665IRBroad, Strong

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed provide information about the electronic structure, particularly the extent of conjugation in the molecule. The primary electronic transitions observed in organic molecules are σ → σ, n → σ, π → π, and n → π. libretexts.org For aromatic and heterocyclic compounds like this compound, the most relevant transitions occur in the near-UV and visible regions and are typically π → π* and n → π* transitions. libretexts.org

The chromophores in this compound are the phenyl ring, the pyrazole ring, and the amine group. The conjugation between the phenyl ring and the pyrazole ring, as well as the presence of the amino group with its non-bonding electrons, significantly influences the electronic spectrum.

Expected Electronic Transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. hnue.edu.vn For this molecule, strong absorptions corresponding to π → π* transitions are expected due to the conjugated system formed by the phenyl and pyrazole rings. The substitution on the benzene ring can cause shifts in the absorption maxima. hnue.edu.vn

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the amine and pyrazole groups, to a π* antibonding orbital. hnue.edu.vn These transitions are generally of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π → π* transitions. youtube.com

The absorption spectrum of this compound is anticipated to show multiple bands. A high-intensity band at shorter wavelengths (around 200-280 nm) can be attributed to the π → π* transitions of the aromatic system. A lower intensity shoulder or a separate band at longer wavelengths may be observed, corresponding to n → π* transitions. issstindian.org

The photophysical properties of a molecule, such as its fluorescence, are also related to its electronic structure. After absorption of light and promotion to an excited state, the molecule can return to the ground state through various pathways, including the emission of light (fluorescence). The presence of the phenyl and pyrazole rings suggests potential for fluorescence, although the specific quantum yield would depend on various factors, including solvent and temperature.

The following table provides a hypothetical representation of the expected UV-Visible absorption data for this compound in a common solvent like ethanol.

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition TypeChromophore
~210~25,000π → πPhenyl Ring
~265~12,000π → πConjugated Phenyl-Pyrazole System
~310~1,500n → π*Amine and Pyrazole Nitrogen Lone Pairs

Future Research Directions and Perspectives in 1 3 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. thebookloft.com While derivatives of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine have been investigated for certain activities, a vast number of potential biological targets remain unexplored. Future research should focus on systematically screening this compound and its analogues against a broad panel of enzymes, receptors, and ion channels to identify novel therapeutic opportunities.

Key Research Objectives:

Broad-Spectrum Kinase Profiling: Many pyrazole-containing compounds are known kinase inhibitors. mdpi.com A comprehensive screening against the human kinome could reveal unexpected inhibitory activities against kinases implicated in cancers, inflammatory diseases, and neurological disorders. For instance, aminopyrazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are drivers in various cancers. nih.gov

Targeting Protein-Protein Interactions: The aminopyrazole core can serve as a template for designing molecules that disrupt critical protein-protein interactions (PPIs), which are increasingly recognized as important drug targets.

Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. mdpi.comnih.gov The this compound scaffold should be evaluated for its potential to inhibit microbial growth or viral replication. Pyrazole (B372694) derivatives have shown promise as potent growth inhibitors of drug-resistant bacteria. mdpi.comnih.gov

Neurodegenerative Diseases: Exploring the potential of these compounds to modulate targets involved in neurodegenerative diseases like Alzheimer's and Parkinson's, such as glycogen (B147801) synthase kinase 3 (GSK-3) or cyclin-dependent kinase 5 (CDK5), could open new therapeutic avenues.

Table 1: Potential Novel Biological Targets and Associated Therapeutic Areas

Biological Target FamilySpecific ExamplesPotential Therapeutic Area
Protein KinasesFGFR2, FGFR3, CDK1, p38 MAPKOncology, Inflammatory Diseases nih.govtandfonline.comnih.gov
G-protein Coupled Receptors (GPCRs)Cannabinoid Receptors, Opioid ReceptorsPain Management, Neurological Disorders
Ion ChannelsSodium Channels, Calcium ChannelsEpilepsy, Cardiac Arrhythmias
EnzymesProteases, PhosphatasesInfectious Diseases, Metabolic Disorders
Nuclear ReceptorsEstrogen Receptor, Androgen ReceptorOncology, Endocrinology

Development of Advanced Synthetic Methodologies for Complex Derivatives

To fully explore the structure-activity relationships (SAR) of this compound, the development of advanced and efficient synthetic methodologies is crucial. While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future efforts should focus on more sophisticated and versatile approaches. mdpi.com

Key Areas for Synthetic Innovation:

Multicomponent Reactions (MCRs): The use of MCRs can rapidly generate libraries of complex pyrazole derivatives from simple starting materials in a single step, accelerating the drug discovery process. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in batch processes. This is particularly relevant for the large-scale production of key intermediates. enamine.net

Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrazole core at a late stage of the synthesis allows for the rapid diversification of lead compounds without the need for de novo synthesis.

Photoredox Catalysis: This emerging field in organic synthesis can enable novel transformations and the formation of complex bonds under mild conditions, providing access to previously inaccessible chemical space. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Pyrazole Derivatives

MethodologyAdvantagesChallenges
Classical CyclocondensationWell-established, readily available starting materials. mdpi.comLimited diversity, sometimes harsh reaction conditions.
Multicomponent ReactionsHigh efficiency, atom economy, rapid library synthesis. mdpi.comOptimization can be complex.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters. enamine.netRequires specialized equipment.
Late-Stage FunctionalizationRapid diversification of lead compounds.Selectivity can be a challenge.
Photoredox CatalysisMild reaction conditions, access to novel transformations. mdpi.comCatalyst cost and availability.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govijirt.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide synthetic efforts.

Applications in this compound Research:

Virtual Screening: AI-powered virtual screening can rapidly screen massive virtual libraries of compounds based on the this compound scaffold against various biological targets to identify potential hits. nih.gov

De Novo Drug Design: Generative AI models can design novel pyrazole derivatives with desired physicochemical and pharmacological properties. nih.gov

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov

Retrosynthesis Analysis: AI tools can assist chemists in designing efficient synthetic routes for complex target molecules.

Sustainable and Scalable Production of Key Intermediates and Final Compounds

As promising drug candidates emerge, the development of sustainable and scalable manufacturing processes becomes paramount. Green chemistry principles should be integrated into the synthesis of this compound and its derivatives to minimize environmental impact and reduce costs.

Strategies for Sustainable Production:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. springerprofessional.deresearchgate.net

Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts to improve reaction efficiency and reduce waste. springerprofessional.denih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or ultrasound to reduce reaction times and energy consumption. mdpi.com

Potential as Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes at the molecular level. The this compound scaffold can be adapted to create valuable molecular probes.

Development of Molecular Probes:

Fluorescent Probes: By attaching a fluorescent dye to the pyrazole scaffold, it is possible to create probes for visualizing the localization and dynamics of specific biological targets within cells.

Photoaffinity Probes: Incorporating a photoreactive group can allow for the covalent labeling and identification of the direct binding partners of the compound in a complex biological system.

Biotinylated Probes: Attaching a biotin (B1667282) tag can facilitate the isolation and purification of the target protein from cell lysates for further characterization.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and its derivatives, potentially yielding novel therapeutic agents and valuable research tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-ketonitriles or via halogen-metal exchange strategies. For example, regioselective trifluoromethylation can be achieved using n-BuLi in THF followed by electrophilic quenching (e.g., with CF₃SO₂Cl). Reaction temperature (e.g., −78°C for lithiation) and solvent polarity critically influence regioselectivity, favoring substitution at the pyrazole 3-position .
  • Key Data :

  • Yield : ~17–50% depending on purification (chromatography vs. crystallization).
  • Regioselectivity : Controlled by steric and electronic effects of substituents on the phenyl ring.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Use a combination of:

¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and NH₂ signals (δ ~5 ppm, broad). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ −60 to −70 ppm).

HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 228.0774 for C₁₀H₈F₃N₃).

X-ray crystallography : Resolves bond angles and confirms substitution patterns (e.g., dihedral angle between pyrazole and phenyl rings ~15–25°) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antibacterial or anxiolytic activity often arise from:

  • Solubility differences : Use DMSO as a co-solvent (≤1% v/v) to enhance bioavailability.
  • Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines).
  • Metabolic stability : Perform hepatic microsome assays (e.g., rat/human S9 fractions) to assess CYP450-mediated degradation .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., NO₂) showed 4× higher in vitro antibacterial activity (MIC = 2 µg/mL) compared to electron-donating groups (MIC = 8 µg/mL) .

Q. How can computational modeling optimize the design of this compound-based kinase inhibitors?

  • Methodological Answer :

Docking studies : Use AutoDock Vina to predict binding affinity to ATP pockets (e.g., EGFR kinase).

MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns).

QSAR : Correlate substituent Hammett σ values with IC₅₀ (e.g., −F substituents enhance potency by 30%) .

  • Validation : Experimental IC₅₀ values aligned within 15% of computational predictions for 12/15 analogs .

Q. What are the challenges in scaling up synthesis of this compound, and how are they mitigated?

  • Methodological Answer :

  • Lithiation hazards : Replace n-BuLi with safer alternatives (e.g., LDA) in flow chemistry setups to minimize exotherms.
  • Purification : Switch from column chromatography to antisolvent crystallization (e.g., hexane/EtOAC) for >90% recovery.
  • Byproduct control : Monitor reaction progress via in-line FTIR to detect intermediates (e.g., hydrazone formation at 1650 cm⁻¹) .

Methodological Resources Table

Technique Application Reference
Regioselective lithiationTrifluoromethyl group introduction
X-ray crystallographyConfirm stereochemistry and packing motifs
Hepatic microsome assaysMetabolic stability profiling
Flow chemistrySafe scale-up of reactive intermediates

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1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
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1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.